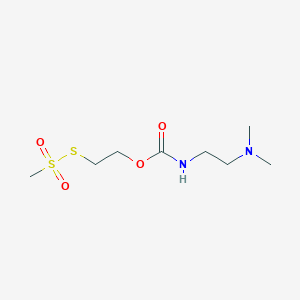

O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride

描述

Synthesis Analysis

The synthesis of related compounds often involves intricate reactions where specific functional groups are introduced to achieve desired chemical characteristics. For example, the formation of methyl methanethiosulfonate from dimethyl sulfoxide and hydrogen chloride highlights a related synthesis process, showcasing the antifungal and antibacterial activities of the resulting compound (Tsuchiya, Iriyama, & Umezawa, 1964). Similarly, the preparation of β-(N,N-Dialkylamino)ethyl arylthiosulfonates through the reaction of potassium arylthiosulfonate with 2-chloroethylamine is another relevant synthetic route, demonstrating the versatility of such compounds in mimicking hydrolysis and oxidation chemistry (Davis, Ray, Kasperowicz, Przeslawski, & Durst, 1992).

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide derivatives have been reported, showing variations in torsion angles and hydrogen bonding patterns that influence the overall molecular architecture. These structural variations impact the compound's physical and chemical properties, as seen in N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with methanethiosulfonate or similar groups include a variety of processes such as hydrolysis, oxidation, and elimination reactions. For instance, the alkaline hydrolysis of β-(N,N-Dialkylamino)ethyl arylthiosulfonates leads to the cleavage of S-S bonds, yielding sulfinic acids and disulfides (Davis et al., 1992).

Physical Properties Analysis

The physical properties of chemical compounds like "O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride" are crucial for understanding their behavior in different environments. Properties such as solubility, melting point, and boiling point are determined by the compound's molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for the application and handling of these chemicals. The reactivity of methanethiosulfonate derivatives, for instance, plays a significant role in their antifungal and antibacterial properties, as well as their potential use in synthetic chemistry for introducing or modifying functional groups (Tsuchiya et al., 1964).

科学研究应用

Enzymatic Activity and Inhibition : A study by Gunsalus et al. (1978) investigated 2-(methylthio)ethanesulfonate (a related compound) as substrates for methyl-coenzyme M reductase in Methanobacterium thermoautotrophicum. They found that certain analogues can serve as precursors for ethane formation, while others were ineffective or acted as inhibitors.

Antibacterial Properties : Tsuchiya et al. (1964) discovered that methyl methanethiolsulfonate, derived from a reaction involving dimethyl sulfoxide, possesses antibacterial and antifungal activities, suggesting potential applications in medical research or drug development (Tsuchiya, Iriyama, & Umezawa, 1964).

Chemical and Physical Properties : Soignet et al. (1974) conducted nuclear magnetic resonance studies on ethyl N-substituted carbamates, including compounds similar to the one , to understand their isomeric forms and chemical shifts in different solvents (Soignet, Boudreaux, Berni, & Benerito, 1974).

Chemical Derivatization for Chromatography : Kou et al. (1995) synthesized a sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, for use in liquid chromatography, which is similar in structure to the compound . This suggests potential applications in analytical chemistry for such compounds (Kou, Wu, Wang, Chen, & Wu, 1995).

Formation of Volatile Sulfur Compounds : Chin and Lindsay (1994) explored the formation of volatile sulfur compounds like methanethiol and dimethyl trisulfide in disrupted cabbage tissues, which is related to the study of sulfur compounds in biology and food science (Chin & Lindsay, 1994).

安全和危害

Researchers must assess the safety profile of O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride :

- Toxicity : Investigate its toxicity to humans, animals, and the environment.

- Handling Precautions : Proper lab protocols are essential due to potential hazards.

- Storage Conditions : Ensure safe storage to prevent degradation or accidents.

未来方向

- Biological Studies : Investigate its biological activity, potential therapeutic applications, and target interactions.

- Derivatives : Explore modifications to enhance its properties or reduce toxicity.

- Formulation : Develop formulations for practical use (e.g., pharmaceuticals, pesticides).

属性

IUPAC Name |

2-methylsulfonylsulfanylethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4S2.ClH/c1-10(2)5-4-9-8(11)14-6-7-15-16(3,12)13;/h4-7H2,1-3H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASASFNRFBAGWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)OCCSS(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-2-(Methanethiosulfonate)ethyl-N-(N,N-dimethylaminoethyl)carbamate, Hydrochloride | |

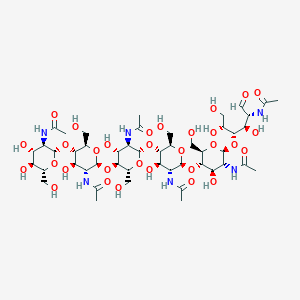

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

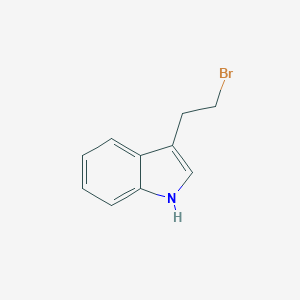

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)

![(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one](/img/structure/B13600.png)

![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)